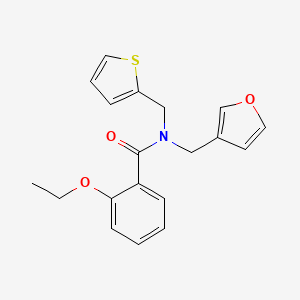

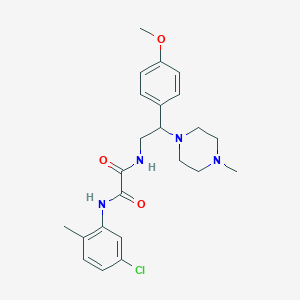

2-(thiophen-2-yl)-N-(5-(thiophen-2-ylmethyl)-1,3,4-oxadiazol-2-yl)acetamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

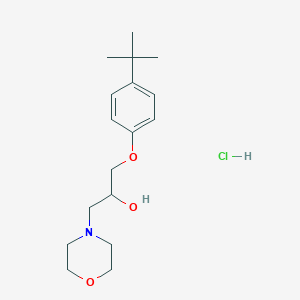

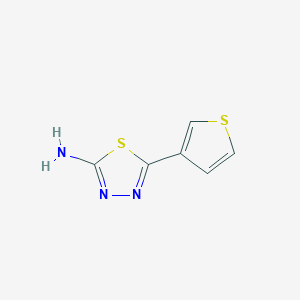

The compound 2-(thiophen-2-yl)-N-(5-(thiophen-2-ylmethyl)-1,3,4-oxadiazol-2-yl)acetamide is a derivative of 1,3,4-oxadiazole, a heterocyclic compound that has garnered interest due to its presence in various compounds with significant biological activities. The structure of this compound suggests that it may have potential interactions with various biological targets due to the presence of multiple aromatic systems and heteroatoms that can engage in hydrogen bonding and other non-covalent interactions.

Synthesis Analysis

The synthesis of related 1,3,4-oxadiazole derivatives typically involves the acylation reaction of amino-oxadiazoles or thiadiazoles with acyl chlorides in a suitable solvent, such as dioxane. For instance, a series of 1,3,4-thia(oxa)diazole substituted acetamides were synthesized using this method, which could be analogous to the synthesis of the compound . Further functionalization of these compounds can be achieved through N-alkylation reactions, which may also be applicable to the synthesis of this compound.

Molecular Structure Analysis

The molecular structure of 1,3,4-oxadiazole derivatives is characterized by the presence of aromatic rings and heteroatoms, which can lead to various intermolecular interactions. For example, compounds with similar structures have been found to be isostructural and exhibit 'V' shaped conformations with angles between aromatic planes around 84°. These structures are stabilized by a network of hydrogen bonds and other interactions such as C-H···π and halogen···π interactions . These findings can provide insights into the molecular conformation and potential intermolecular interactions of this compound.

Chemical Reactions Analysis

The chemical reactivity of 1,3,4-oxadiazole derivatives can be influenced by the presence of functional groups and the overall molecular structure. The amino group in thiadiazole and oxadiazole rings can participate in various chemical reactions, including acylation and alkylation, to yield a diverse array of compounds . These reactions are crucial for the synthesis of novel compounds with potential biological activities.

Physical and Chemical Properties Analysis

The physical and chemical properties of 1,3,4-oxadiazole derivatives are determined by their molecular structure. The presence of multiple aromatic rings and heteroatoms can affect the compound's solubility, melting point, and stability. For example, the antioxidant activity of these compounds can be evaluated using assays such as the DPPH radical scavenging method, which has shown that some 1,3,4-oxadiazole derivatives exhibit significant antioxidant properties . Additionally, the cytotoxicity of these compounds against various cancer cell lines can be assessed through MTT assays, providing information on their potential as anticancer agents . These properties are essential for understanding the compound's behavior in biological systems and its potential applications in medicinal chemistry.

Wissenschaftliche Forschungsanwendungen

Synthesis and Antimicrobial Evaluation

Compounds within this chemical class, such as 2,5-disubstituted 1,3,4-oxadiazoles, have been synthesized and evaluated for their antimicrobial activities. For instance, Gul et al. (2017) reported the synthesis of a new series of 2-[[5-alkyl/aralkyl-1,3,4-oxadiazol-2-yl]thio]-N-[4-(4-morpholinyl)phenyl]acetamides, which were found to exhibit antimicrobial activity against selected microbial species to varying degrees. Some derivatives demonstrated potent activity, suggesting their potential application as antimicrobial agents with minimal toxicity, except for certain compounds that showed higher cytotoxicity (Gul et al., 2017).

Anticancer Activity

The exploration of 1,3,4-oxadiazole derivatives in cancer research has also been a significant area of study. For example, Ramalingam et al. (2019) synthesized derivatives featuring 1,3,4-oxadiazole and evaluated them for their antibacterial activity, which indirectly supports their potential in anticancer applications by highlighting the structural versatility and activity of this chemical framework against biological targets (Ramalingam et al., 2019).

Anti-inflammatory and Analgesic Properties

Further, the anti-inflammatory and analgesic properties of 1,3,4-oxadiazole derivatives have been investigated. Nargund et al. (1994) synthesized various 1,3,4-oxadiazoles and evaluated their anti-inflammatory activity. The study revealed that these compounds possess significant anti-inflammatory activity, highlighting their potential as therapeutic agents in treating inflammation-related conditions (Nargund et al., 1994).

Optoelectronic Properties

In addition to pharmacological applications, compounds containing 1,3,4-oxadiazole units have been studied for their optoelectronic properties. Camurlu and Guven (2015) investigated the optoelectronic properties of thiazole-based polythiophenes, indicating the potential of these compounds in electronic and photonic applications (Camurlu & Guven, 2015).

Wirkmechanismus

Eigenschaften

IUPAC Name |

2-thiophen-2-yl-N-[5-(thiophen-2-ylmethyl)-1,3,4-oxadiazol-2-yl]acetamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H11N3O2S2/c17-11(7-9-3-1-5-19-9)14-13-16-15-12(18-13)8-10-4-2-6-20-10/h1-6H,7-8H2,(H,14,16,17) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WAVQOWWOMPVDKW-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CSC(=C1)CC2=NN=C(O2)NC(=O)CC3=CC=CS3 |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H11N3O2S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

305.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![6-[3-[3-(4-Chlorophenyl)-6-oxopyridazin-1-yl]azetidin-1-yl]pyridine-3-carbonitrile](/img/structure/B2515272.png)

![4-[bis(2-methylpropyl)sulfamoyl]-N-[5-(3-methoxyphenyl)-1,3,4-oxadiazol-2-yl]benzamide](/img/structure/B2515279.png)

![N-[Cyano-(3,4-dichlorophenyl)methyl]-4-(3-methyl-1,2,4-oxadiazol-5-yl)butanamide](/img/structure/B2515280.png)

![4-Chloro-3-methylisoxazolo[5,4-d]pyrimidine](/img/structure/B2515286.png)

![2,2,2-trifluoroethyl N-{4-[(2,4-dichloroanilino)carbonyl]benzyl}carbamate](/img/structure/B2515288.png)